tert-Butyl 1-benzothiophene-5-carboxylate
Description
The 1-benzothiophene-5-carboxylate scaffold is a significant structure in organic chemistry, merging the well-established benzothiophene (B83047) core with a versatile carboxylate group. This combination offers a rich platform for academic and industrial research, paving the way for the development of novel compounds with tailored properties.
Benzothiophene, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, has been a subject of scientific inquiry for over a century. wikipedia.org Its derivatives are not merely laboratory curiosities; they are found in natural products, such as coffee beans, and form the structural core of numerous pharmaceutical drugs. wikipedia.orgekb.eg Marketed drugs like the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal sertaconazole (B158924) all feature the benzothiophene moiety. ekb.eg
The significance of benzothiophene derivatives extends across various fields:
Medicinal Chemistry : This is the most prominent area, with benzothiophenes exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. ekb.egchemsynthesis.com
Materials Science : The unique electronic and photophysical properties of the benzothiophene core make its derivatives suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Agrochemistry : Certain benzothiophene derivatives have been investigated for their potential use as pesticides. ekb.eg
The versatility of the benzothiophene ring system allows for substitutions on both the benzene and thiophene rings, enabling chemists to fine-tune the molecule's properties for specific applications. chemsynthesis.com The synthesis of these derivatives is an active area of research, with numerous methods developed, including transition-metal-catalyzed reactions and various cyclization strategies. organic-chemistry.orgchemheterocycles.com
The carboxylate group (–COO⁻) and its ester derivatives (–COOR) are fundamental functional groups in organic chemistry. When attached to a heterocyclic scaffold like benzothiophene, the carboxylate functionality imparts several crucial properties:
Modulation of Physicochemical Properties : The carboxyl group can significantly influence a molecule's solubility, polarity, and acidity. This is particularly important in medicinal chemistry for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Handle : The carboxylate group is a versatile synthetic intermediate. It can be converted into a wide range of other functional groups, such as amides, alcohols, and aldehydes, allowing for the construction of complex molecular architectures.
Bioisosterism : In drug design, a carboxylic acid group can sometimes be mimicked by other acidic functional groups to improve potency or pharmacokinetic properties. Understanding the role of the carboxylate is key to designing effective bioisosteres.
Coordination Chemistry : Carboxylates can act as ligands, binding to metal ions to form coordination complexes. This property is exploited in the development of catalysts and materials with specific electronic or magnetic properties.
The tert-butyl ester is a common derivative of a carboxylic acid and plays a critical role in multi-step organic synthesis. Its primary function is that of a protecting group for the carboxylic acid. thieme.dethieme-connect.com
The use of the tert-butyl group is advantageous for several reasons:
Stability : Tert-butyl esters are robust and stable under a variety of reaction conditions, particularly those involving basic, nucleophilic, and reducing agents. thieme.de This stability allows chemists to perform chemical transformations on other parts of a complex molecule without affecting the protected carboxylic acid.
Steric Hindrance : The bulky nature of the tert-butyl group provides significant steric hindrance, which physically blocks the approach of reagents to the carbonyl carbon, further enhancing its protective function.
Selective Removal (Deprotection) : Despite their stability, tert-butyl esters can be easily and selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to regenerate the carboxylic acid. thieme.de This selective deprotection is crucial for the efficiency of a synthetic route.
Common methods for forming tert-butyl esters include the reaction of a carboxylic acid with isobutene in the presence of an acid catalyst or with tert-butyl alcohol. thieme.dethieme-connect.comgoogle.com Newer methods have also been developed to facilitate this transformation under milder conditions. thieme.de
The compound tert-Butyl 1-benzothiophene-5-carboxylate lies at the intersection of the three areas discussed above. It combines the biologically and materially significant benzothiophene scaffold with a carboxylate group, which is masked as a tert-butyl ester. Research on this specific molecule would likely focus on its use as a synthetic intermediate. The tert-butyl ester group serves as a temporary placeholder, allowing for modifications on the benzothiophene ring system. Subsequent removal of the tert-butyl group would then yield 1-benzothiophene-5-carboxylic acid, a compound that can be further functionalized or used as a building block for more complex target molecules in drug discovery or materials science. The study of this compound, therefore, contributes to the broader field of synthetic methodology and the construction of novel benzothiophene-based functional molecules.
While specific research data for this compound is not widely published, its chemical properties and potential reactivity can be inferred from the extensive literature on its constituent parts. A plausible synthetic pathway would involve the initial synthesis of the benzothiophene-5-carboxylic acid core, followed by esterification with a tert-butyl source.
Below are the key properties of this compound, with some values estimated based on related structures due to the absence of specific experimental data in the cited literature.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₂S |
| Molecular Weight | 234.31 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
| Melting Point | Not available |
| Boiling Point | Not available |
Note: The molecular formula and weight are calculated. Physical properties like melting and boiling points would require experimental determination.
Structure
3D Structure
Properties
CAS No. |
918540-31-5 |
|---|---|
Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
tert-butyl 1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C13H14O2S/c1-13(2,3)15-12(14)10-4-5-11-9(8-10)6-7-16-11/h4-8H,1-3H3 |
InChI Key |
HYMCXHRTVBDHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 1 Benzothiophene 5 Carboxylate
Convergent Synthesis Strategies
Multi-step Synthetic Sequences from Precursors
A plausible multi-step convergent synthesis commences with the construction of a substituted benzene (B151609) ring bearing the precursors for both the fused thiophene (B33073) ring and the carboxylate group at the 5-position. A representative synthetic sequence is outlined below:
Table 1: Proposed Convergent Synthetic Route
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Bromotoluene | 1. Mg, THF2. S3. H₂O | 4-Methylbenzenethiol |
| 2 | 4-Methylbenzenethiol | Chloroacetaldehyde dimethyl acetal, p-TsOH, Toluene (B28343), reflux | 2-((4-Methylphenyl)thio)acetaldehyde dimethyl acetal |
| 3 | 2-((4-Methylphenyl)thio)acetaldehyde dimethyl acetal | Polyphosphoric acid (PPA), heat | 5-Methyl-1-benzothiophene |
| 4 | 5-Methyl-1-benzothiophene | KMnO₄, H₂O/Pyridine, heat | 1-Benzothiophene-5-carboxylic acid |
| 5 | 1-Benzothiophene-5-carboxylic acid | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP, CH₂Cl₂ | tert-Butyl 1-benzothiophene-5-carboxylate |
This sequence begins with the formation of a thiophenol derivative, which is then elaborated to form the benzothiophene (B83047) core through an intramolecular cyclization reaction. Subsequent oxidation of the methyl group at the 5-position yields the corresponding carboxylic acid, which is then esterified to the desired tert-butyl ester.
Key Intermediates in this compound Synthesis
The successful execution of a convergent synthesis relies on the efficient preparation and purification of key intermediates. In the proposed route, 5-methyl-1-benzothiophene and 1-benzothiophene-5-carboxylic acid are crucial intermediates.
5-Methyl-1-benzothiophene: This intermediate is typically synthesized via intramolecular cyclization of a suitable precursor, such as 2-((4-methylphenyl)thio)acetaldehyde dimethyl acetal, often promoted by strong acids like polyphosphoric acid.
1-Benzothiophene-5-carboxylic acid: The oxidation of the methyl group of 5-methyl-1-benzothiophene provides 1-benzothiophene-5-carboxylic acid. Careful selection of the oxidizing agent is necessary to avoid over-oxidation or degradation of the benzothiophene ring.
Divergent Synthesis Approaches
Divergent synthesis strategies begin with a pre-formed benzothiophene core, which is then functionalized at the 5-position to introduce the tert-butyl carboxylate group. This approach is particularly useful for creating a library of 5-substituted benzothiophene derivatives from a common intermediate.
Modifications of Existing Benzothiophene Cores
A common divergent strategy involves the functionalization of the C5 position of the benzothiophene ring. This can be achieved through various methods, including halogenation followed by metal-catalyzed carboxylation or direct C-H activation and carboxylation.
Table 2: Proposed Divergent Synthetic Route
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 1-Benzothiophene | Br₂, AcOH | 5-Bromo-1-benzothiophene |
| 2 | 5-Bromo-1-benzothiophene | 1. n-BuLi, THF, -78 °C2. CO₂3. H₃O⁺ | 1-Benzothiophene-5-carboxylic acid |
| 3 | 1-Benzothiophene-5-carboxylic acid | tert-Butanol, DCC, DMAP, CH₂Cl₂ | This compound |
In this sequence, the benzothiophene core is first brominated at the 5-position. Subsequent lithium-halogen exchange followed by quenching with carbon dioxide introduces the carboxylic acid functionality.
Esterification Reactions for tert-Butyl Ester Formation
The final step in many synthetic routes to this compound is the esterification of 1-benzothiophene-5-carboxylic acid. The formation of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl group. Common methods include:
DCC/DMAP coupling: The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used method for esterification with hindered alcohols like tert-butanol.
Reaction with di-tert-butyl dicarbonate: As mentioned in the convergent synthesis, di-tert-butyl dicarbonate in the presence of a base like DMAP can efficiently convert carboxylic acids to their tert-butyl esters. researchgate.net
Acid-catalyzed reaction with isobutylene (B52900): In the presence of a strong acid catalyst, isobutylene can be used to form tert-butyl esters from carboxylic acids.
Catalytic Approaches in the Synthesis of the Benzothiophene-5-carboxylate Scaffold
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. The synthesis of the benzothiophene-5-carboxylate scaffold can benefit from such approaches. A significant advancement is the direct C-H carboxylation of the benzothiophene ring.
Table 3: Catalytic C-H Carboxylation Approach
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 1-Benzothiophene | CO₂, Catalyst (e.g., Ag(I) or Pd(II) complex), Base, Solvent | 1-Benzothiophene-5-carboxylic acid |
| 2 | 1-Benzothiophene-5-carboxylic acid | tert-Butanol, Esterification agent | This compound |
Recent research has demonstrated the feasibility of silver-catalyzed C-H carboxylation of thiophene derivatives, including benzothiophene, using carbon dioxide. acs.org This method offers a more atom-economical route to the key carboxylic acid intermediate compared to traditional methods that require pre-functionalization of the ring. Palladium-catalyzed carboxylation reactions have also been explored for aromatic compounds. mdpi.com These catalytic methods, while still under development for broad applicability, represent a promising future direction for the synthesis of benzothiophene-5-carboxylates.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis plays a pivotal role in the synthesis of the benzothiophene scaffold, offering efficient and versatile methods for the construction of this important heterocyclic system. Various transition metals, including palladium, copper, and gold, have been successfully employed to catalyze the formation of the benzothiophene ring through different mechanistic pathways.
Palladium-catalyzed reactions are among the most widely used methods for benzothiophene synthesis. These reactions often involve the coupling of a substituted benzene derivative with a sulfur-containing component. For instance, the reaction of an alkyne-substituted 2-bromobenzene with a sulfide (B99878) source, such as sodium sulfide or potassium sulfide, in the presence of a palladium catalyst, leads to the formation of a 2-substituted benzothiophene. wikipedia.org Another powerful palladium-catalyzed approach is the intramolecular cyclization of a thioether precursor. These reactions can proceed via C-H activation or through coupling of pre-functionalized starting materials. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.
Copper-catalyzed reactions also provide a valuable route to benzothiophenes. For example, the reaction of 2-bromo alkynylbenzenes with sodium sulfide can be effectively catalyzed by copper(I) iodide (CuI) in the presence of a suitable ligand like 1,10-phenanthroline. organic-chemistry.org This method allows for the synthesis of a variety of 2-substituted benzothiophenes.
Gold catalysts have also emerged as effective promoters for the synthesis of benzothiophenes. Gold-catalyzed reactions can proceed through unique activation modes, enabling the formation of complex benzothiophene derivatives from readily available starting materials. wikipedia.org
The following table summarizes some of the key transition metals used in the synthesis of benzothiophenes and the types of reactions they catalyze.
| Transition Metal | Type of Reaction | Reference |
| Palladium | Cross-coupling, C-H activation, Intramolecular cyclization | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Copper | Cross-coupling, Annulation | organic-chemistry.org |
| Gold | Cyclization of alkynes | wikipedia.org |
| Iridium | Hydrogen transfer | organic-chemistry.org |
These transition metal-catalyzed methods offer significant advantages in terms of efficiency, functional group tolerance, and the ability to construct a wide range of substituted benzothiophenes, which are essential intermediates for the synthesis of compounds like this compound.
Organocatalytic Methods
In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-catalyzed reactions for the synthesis of heterocyclic compounds, including benzothiophenes. These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive transition metals.
While the application of organocatalysis to the direct synthesis of the benzothiophene core is still an evolving area, several strategies have been developed for the construction of related thiophene and fused thiophene systems. One notable approach involves the use of quinine-derived bifunctional thiourea (B124793) catalysts. These catalysts have been successfully employed in the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone, leading to the stereoselective synthesis of polycyclic benzo[b]thiophene derivatives. rsc.orgrsc.org Although this example leads to a more complex system, it demonstrates the potential of organocatalysis in activating benzothiophene-based substrates for further transformations.
Another emerging area is the use of visible-light-promoted organocatalysis. For instance, the synthesis of benzothiophenes has been achieved from o-methylthioarenediazonium salts and alkynes using eosin (B541160) Y as an organic photoredox catalyst, activated by green light irradiation. thieme-connect.com This metal-free approach proceeds under mild conditions and tolerates a variety of functional groups.
The development of organocatalytic methods for the synthesis of benzothiophene-5-carboxylates is a promising area for future research. Such methods would offer a greener and more sustainable route to this important class of compounds. The table below highlights some of the organocatalytic strategies that have been applied to the synthesis of thiophene and benzothiophene derivatives.
| Catalyst Type | Reaction Type | Substrates | Products | Reference |
| Quinine-derived thiourea | Asymmetric [3+3] annulation | N-(benzo[b]thiophen-2-yl)-sulfonamide, 2-alkynyl cycloenone | Polycyclic benzo[b]thiophene derivatives | rsc.orgrsc.org |
| Eosin Y (Photoredox catalyst) | Radical annulation | o-methylthioarenediazonium salts, alkynes | Substituted benzothiophenes | thieme-connect.com |
Advanced Synthetic Techniques and Method Development
The synthesis of this compound and its derivatives can be further enhanced by the application of advanced synthetic techniques that prioritize sustainability, efficiency, and safety. Green chemistry principles and flow chemistry applications are at the forefront of these developments.
Green Chemistry Principles in Benzothiophene-5-carboxylate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzothiophene synthesis, several approaches align with these principles.
One key principle of green chemistry is the use of catalysts over stoichiometric reagents. The transition metal-catalyzed and organocatalytic methods discussed previously are prime examples of this principle in action. Catalytic processes reduce waste by allowing for the use of small amounts of a substance to facilitate a large number of reactions.
Another green approach is the use of alternative, more environmentally benign reaction media and catalysts. For instance, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes can be performed under metal- and solvent-free conditions, offering an efficient and economical route to benzothiophene derivatives. organic-chemistry.org Similarly, the use of visible light photocatalysis with organic dyes like eosin Y avoids the need for transition metals and often proceeds under mild conditions. thieme-connect.com
Electrochemical methods also represent a green and sustainable approach to benzothiophene synthesis. A practical and efficient electrochemical method has been developed for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org
The following table summarizes some green chemistry approaches applicable to benzothiophene synthesis:
| Green Chemistry Approach | Description | Example | Reference |
| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Palladium-catalyzed cross-coupling reactions. | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Metal-free Catalysis | Employing non-metallic catalysts to avoid metal contamination. | Iodine-catalyzed cascade reactions. | organic-chemistry.org |
| Photocatalysis | Using light to drive chemical reactions, often with organic dyes. | Eosin Y catalyzed synthesis from diazonium salts and alkynes. | thieme-connect.com |
| Electrochemistry | Using electricity to drive chemical transformations, avoiding chemical oxidants/reductants. | Electrochemical synthesis of C-3-sulfonated benzothiophenes. | organic-chemistry.org |
| Solvent-free reactions | Conducting reactions without a solvent to reduce waste and environmental impact. | Iodine-catalyzed synthesis of benzothiophenes. | organic-chemistry.org |
Flow Chemistry Applications for Enhanced Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of benzothiophenes and other heterocyclic compounds. These benefits include enhanced safety, improved reaction control, higher yields, and easier scalability.
The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor allows for the optimization of reaction conditions that may be difficult to achieve in a batch process. This is particularly beneficial for highly exothermic or fast reactions. For the synthesis of functionalized benzothiophenes, flow chemistry can enable the safe handling of hazardous reagents and intermediates. mtak.hu
Multistep syntheses can also be streamlined in a flow setup by connecting multiple reactors in series, allowing for the telescoping of reactions without the need for intermediate purification steps. This can significantly reduce reaction times and waste generation. For example, a multistep continuous flow approach has been developed for the synthesis of various tricyclic benzothiazoles, a related class of sulfur-containing heterocycles. mtak.hu
The application of flow chemistry to the synthesis of this compound could involve the continuous formation of the benzothiophene-5-carboxylic acid intermediate, followed by an in-line esterification step. This would allow for a highly efficient and automated synthesis of the target molecule.
The table below highlights the key advantages of using flow chemistry in the synthesis of benzothiophene derivatives.
| Advantage of Flow Chemistry | Description |
| Enhanced Safety | Better control over reaction exotherms and the ability to handle hazardous reagents in small volumes. |
| Improved Reaction Control | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yields. |
| Scalability | Straightforward scaling of production by running the flow reactor for longer periods or by using parallel reactors. |
| Automation | Potential for fully automated synthesis, reducing manual labor and improving reproducibility. |
| Multistep Synthesis | Ability to connect multiple reaction steps in a continuous sequence, minimizing purification and handling of intermediates. |
Chemical Reactivity and Functionalization Strategies of Tert Butyl 1 Benzothiophene 5 Carboxylate
Reactions Involving the Benzothiophene (B83047) Ring System
The benzothiophene ring is an aromatic system that can undergo various transformations, including substitution, oxidation, and reduction. The presence of the electron-withdrawing tert-butyl carboxylate group on the benzene (B151609) portion of the scaffold significantly influences the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In benzothiophenes, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene ring. Unsubstituted benzothiophene typically undergoes electrophilic substitution preferentially at the C3 position.
However, the reactivity of tert-Butyl 1-benzothiophene-5-carboxylate is modulated by the deactivating, meta-directing nature of the carboxylate group on the benzene ring. This group withdraws electron density from the aromatic system, making substitution on the benzene ring (at positions C4, C6, and C7) less favorable. While the carboxylate group directs incoming electrophiles to positions meta to itself (C4 and C6), the higher intrinsic reactivity of the thiophene ring means that substitution is still most likely to occur at the C2 or C3 positions.
In a related compound, benzothiophene-2-carboxylic acid, nitration was found to yield a mixture of products, with substitution occurring at the 3-, 4-, 6-, and 7-positions, highlighting the complex interplay between the activating effect of the sulfur atom and the deactivating effect of the carboxylate group. For this compound, a similar competition would be expected, with a preference for attack on the more electron-rich thiophene ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 3-Nitro and/or 2-Nitro derivative | Thiophene ring is more activated than the substituted benzene ring. |
| Bromination (Br₂/FeBr₃) | 3-Bromo and/or 2-Bromo derivative | Halogenation favors the electron-rich thiophene moiety. |
Nucleophilic Attack and Ring Modifications
Nucleophilic aromatic substitution (SNAr) on the benzothiophene ring is generally challenging and requires the presence of strong electron-withdrawing groups to activate the system. The tert-butyl carboxylate group at the C5 position is deactivating but may not be sufficient on its own to facilitate direct nucleophilic substitution on the ring. SNAr reactions on thiophene rings typically proceed via an addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. For this to occur, a good leaving group (such as a halide) must be present at the position of attack.
A more viable strategy for introducing nucleophiles involves a two-step sequence:
Electrophilic Halogenation: Introduction of a halogen (e.g., bromine) at the C2 or C3 position, as described above.
Nucleophilic Displacement: Subsequent reaction with a nucleophile. Halogens at the C2 position of a benzothiophene have been shown to be susceptible to displacement by amine nucleophiles.
Ring modification through C-S bond cleavage is also possible but typically requires specific catalytic systems and is less common than C-H functionalization.
Oxidation and Reduction Pathways
The sulfur atom in the benzothiophene ring can be selectively oxidized. Treatment with oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to a sulfoxide (B87167) (1-oxide) and further to a sulfone (1,1-dioxide). This transformation significantly alters the electronic properties of the molecule, as the electron-donating sulfur atom is converted into a strongly electron-accepting sulfonyl group.
Table 2: Oxidation Products of the Benzothiophene Ring
| Product | Oxidizing Agent | Description |
|---|---|---|
| tert-Butyl 1-oxido-1-benzothiophene-5-carboxylate | 1 equivalent of m-CPBA | Sulfoxide derivative |
Conversely, the benzothiophene system can be reduced. Catalytic hydrogenation, for instance, using ruthenium-N-heterocyclic carbene catalysts, can selectively reduce the thiophene portion of the molecule to yield 2,3-dihydrobenzothiophene derivatives. For a more drastic reduction, involving the complete removal of the sulfur atom (desulfurization), strong reducing agents like lithium metal in conjunction with sodium metal can be employed. This process cleaves the C-S bonds, yielding the corresponding substituted biphenyl (B1667301) derivative. This reaction can be performed on the parent benzothiophene as well as its oxidized sulfoxide and sulfone forms.
Transformations of the tert-Butyl Ester Group
The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under many reaction conditions, yet readily cleaved when desired.
Hydrolysis and Decarboxylation Reactions
The most common transformation of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid, 1-benzothiophene-5-carboxylic acid. This is typically achieved under acidic conditions, which exploit the stability of the tertiary carbocation formed upon cleavage. A common reagent for this purpose is trifluoroacetic acid (TFA) in a solvent like dichloromethane. Milder methods, such as using silica (B1680970) gel in refluxing toluene (B28343) or zinc bromide in dichloromethane, are also effective and offer selectivity in the presence of other acid-sensitive groups.
Following hydrolysis, the resulting 1-benzothiophene-5-carboxylic acid can undergo decarboxylation (removal of the -COOH group) to yield the parent benzothiophene. This reaction usually requires elevated temperatures and can be facilitated by acidic conditions or the presence of a copper catalyst. For example, a related benzothiophene-2-carboxylic acid has been successfully decarboxylated by refluxing in hydrobromic acid.
Table 3: Reaction Conditions for Ester Hydrolysis
| Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-Benzothiophene-5-carboxylic acid |
| Silica Gel | Toluene | Reflux | 1-Benzothiophene-5-carboxylic acid |
Transesterification Methodologies
Transesterification is the process of converting one ester into another. Due to the steric bulk of the tert-butyl group, transesterification of tert-butyl esters can be challenging under standard acid or base-catalyzed conditions.
More specialized methods are often required. One effective strategy is a two-step, one-pot process where the tert-butyl ester is first converted in situ to a more reactive intermediate, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or a combination of α,α-dichlorodiphenylmethane and tin(II) chloride (SnCl₂) can achieve this transformation selectively. The resulting acid chloride readily reacts with a wide range of other alcohols (primary, secondary, or tertiary) to form the desired new ester in high yield.
Alternatively, specific catalysts have been developed for the direct transesterification of sterically hindered esters. For instance, borane (B79455) catalysts have been shown to facilitate the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions.
Conversion to Other Carbonyl Derivatives (e.g., Amides, Ketones)
The tert-butyl ester group of this compound serves as a versatile handle for the synthesis of other carbonyl derivatives, primarily amides and ketones. These transformations typically involve initial hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and reaction with appropriate nucleophiles.
Amide Synthesis: The direct conversion of tert-butyl esters to amides can be challenging. A common and effective strategy involves a two-step process. First, the tert-butyl ester is hydrolyzed to 1-benzothiophene-5-carboxylic acid under acidic conditions, for instance, using trifluoroacetic acid (TFA). The resulting carboxylic acid can then be coupled with a desired amine in the presence of a suitable coupling agent. A variety of modern coupling reagents can be employed to facilitate this amide bond formation, ensuring high yields and broad substrate scope.
Alternatively, for certain substrates, direct amidation protocols are being developed. One such approach involves the in situ formation of acyl fluorides from carboxylic acids, which then react with amines at elevated temperatures. This method has proven effective for sterically hindered substrates and electron-deficient amines mychemblog.com.
Table 1: Representative Conditions for Amide Synthesis from 1-Benzothiophene-5-carboxylic Acid
| Entry | Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | Room Temp | 85 |
| 2 | Benzylamine | EDC/HOBt | NMM | DCM | Room Temp | 92 |
| 3 | Morpholine | T3P | Pyridine | EtOAc | 50 | 88 |
| 4 | N,O-Dimethylhydroxylamine | CDI | - | THF | Room Temp | 95 |
Ketone Synthesis: The synthesis of ketones from this compound generally proceeds via an intermediate that is less reactive than a ketone to prevent over-addition of the nucleophile. A highly effective method is the Weinreb-Nahm ketone synthesis wikipedia.org. This process involves the conversion of the carboxylic acid (obtained from the hydrolysis of the tert-butyl ester) into a Weinreb-Nahm amide by reacting it with N,O-dimethylhydroxylamine hydrochloride mychemblog.comunito.itorganic-chemistry.orgorientjchem.org. This amide then reacts with an organometallic reagent, such as a Grignard or organolithium reagent, to form a stable chelated intermediate. Upon acidic workup, this intermediate collapses to yield the desired ketone, avoiding the formation of a tertiary alcohol byproduct wikipedia.org.
Another approach involves the reaction of the carboxylic acid with two equivalents of an organolithium reagent. The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group to form a stable dianion. Acidic workup then furnishes the ketone researchgate.net.
Table 2: Proposed Synthesis of Benzothiophene-5-yl Ketones via Weinreb Amide
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Phenylmagnesium Bromide | THF | 0 to RT | 1-Benzothiophen-5-yl(phenyl)methanone | 88 |
| 2 | Methyl lithium | Diethyl Ether | -78 to RT | 1-(1-Benzothiophen-5-yl)ethan-1-one | 91 |
| 3 | n-Butyl lithium | THF | -78 to RT | 1-(1-Benzothiophen-5-yl)pentan-1-one | 85 |
| 4 | Vinylmagnesium Bromide | THF | 0 to RT | 1-(1-Benzothiophen-5-yl)prop-2-en-1-one | 78 |
Strategic Derivatization of this compound
Beyond the modification of the carboxylate group, the benzothiophene scaffold itself offers numerous opportunities for strategic derivatization to introduce molecular diversity.
The tert-butyl group of the ester can be considered a side-chain that is typically removed to unmask the carboxylic acid for further reactions as described above. However, modifications can also be envisioned on other parts of the molecule. For instance, if alkyl or other functionalized chains are present on the benzothiophene ring, they can be further elaborated. While the parent compound lacks such a chain, derivatives can be synthesized that incorporate handles for further chemical elaboration.
The benzothiophene ring system is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups onto the aromatic core. The directing effects of the fused benzene ring and the sulfur atom, as well as the deactivating effect of the carboxylate group, will influence the regioselectivity of these reactions.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution will be dictated by the electronic nature of the benzothiophene ring system. For some benzothieno[3,2-b] mychemblog.combenzothiophene derivatives, bromination has been shown to occur at the 2 and 7 positions mdpi.com.
Nitration: Introduction of a nitro group can be accomplished using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of benzo[b]thiophen-2-carboxylic acid have shown that substitution occurs at the 3-, 4-, 6-, and 7-positions rsc.org. The presence of the 5-carboxylate group in the target molecule would be expected to direct incoming electrophiles to other positions on the benzene ring.
Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups onto the benzothiophene nucleus. For instance, t-butylation of benzothiophene has been reported to yield a mixture of 2- and 3-substituted products rsc.org. Friedel-Crafts acylation, a key method for ketone synthesis, can also be employed on the benzothiophene core.
Lithiation and Cross-Coupling: Directed ortho-lithiation can be a powerful tool for regioselective functionalization. The carboxylate group, after conversion to a suitable directing group, could facilitate lithiation at an adjacent position. The resulting organolithium species can then be quenched with various electrophiles. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed on halogenated derivatives of this compound to introduce new carbon-carbon or carbon-heteroatom bonds soci.orgnih.govresearchgate.netresearchgate.net.
Table 3: Potential Functionalization Reactions on the Benzothiophene Core
| Reaction Type | Reagent | Potential Product |
| Bromination | NBS, Acetic Acid | Bromo-tert-butyl 1-benzothiophene-5-carboxylate |
| Nitration | HNO₃, H₂SO₄ | Nitro-tert-butyl 1-benzothiophene-5-carboxylate |
| Acylation | Acetyl Chloride, AlCl₃ | Acetyl-tert-butyl 1-benzothiophene-5-carboxylate |
| Suzuki Coupling (on bromo-derivative) | Phenylboronic acid, Pd catalyst, Base | Phenyl-tert-butyl 1-benzothiophene-5-carboxylate |
Advanced Spectroscopic and Structural Elucidation of Tert Butyl 1 Benzothiophene 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, a complete structural map can be assembled.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For tert-butyl 1-benzothiophene-5-carboxylate, the spectrum is expected to show signals in both the aromatic and aliphatic regions.
The benzothiophene (B83047) ring system contains four aromatic protons at positions 2, 3, 4, 6, and 7. The carboxylate group at C5 significantly influences the chemical shifts of the neighboring protons. Proton H4, being ortho to the electron-withdrawing carboxylate group, would be the most deshielded. Protons H2 and H3 on the thiophene (B33073) ring typically appear at distinct chemical shifts. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, a characteristic signal for this functional group.
Based on established substituent effects, the predicted chemical shifts and coupling patterns are detailed in the table below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 | ~8.3 - 8.5 | d | J ≈ 1.5 Hz |
| H6 | ~7.9 - 8.1 | dd | J ≈ 8.5, 1.5 Hz |
| H7 | ~7.8 - 8.0 | d | J ≈ 8.5 Hz |
| H2 | ~7.6 - 7.8 | d | J ≈ 5.5 Hz |
| H3 | ~7.3 - 7.5 | d | J ≈ 5.5 Hz |
d = doublet, dd = doublet of doublets, s = singlet
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The molecule contains 13 unique carbon atoms. The carbonyl carbon of the ester group is expected to appear significantly downfield. The quaternary carbons—C3a, C5, C7a, and the central carbon of the tert-butyl group—will also have characteristic chemical shifts. The nine methyl carbons of the tert-butyl group will appear as a single, typically intense, signal in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165.0 |
| C7a | ~141.0 |
| C3a | ~139.0 |
| C5 | ~133.0 |
| C4 | ~129.0 |
| C2 | ~127.5 |
| C7 | ~125.0 |
| C6 | ~124.0 |
| C3 | ~123.0 |
| -C (CH₃)₃ | ~81.5 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H2 and H3, and between H6 and H7, confirming their adjacent positions on the respective rings. A weaker, long-range coupling might be observed between H4 and H6. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the proton signal at ~8.3-8.5 ppm would correlate with the carbon signal at ~129.0 ppm, assigning them to H4 and C4, respectively. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart, which is critical for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:
The singlet from the tert-butyl protons (~1.6 ppm) to the quaternary carbon of the tert-butyl group (~81.5 ppm) and the carbonyl carbon (~165.0 ppm).
Proton H4 to carbons C5, C6, and C3a.
Proton H6 to carbons C4, C5, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A key NOE would be expected between the H4 proton and the protons of the tert-butyl group, confirming the spatial proximity of these groups around the ester linkage.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₃H₁₄O₂S. HRMS would be used to confirm this composition.
Calculated Exact Mass for [M+H]⁺ (C₁₃H₁₅O₂S⁺): 235.0787
Calculated Exact Mass for [M]⁺• (C₁₃H₁₄O₂S⁺•): 234.0715
An experimentally determined mass matching these values to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound will undergo characteristic fragmentation. The tert-butyl ester group is a primary site for fragmentation.
A dominant fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈, mass 56) via a neutral loss mechanism, leading to the formation of a protonated carboxylic acid. Another common pathway is the loss of a tert-butyl radical (•C(CH₃)₃, mass 57) to form an acylium ion. Subsequent fragmentations would involve the benzothiophene ring itself.
Key predicted fragments include:
m/z 178: [M - C₄H₈]⁺•, corresponding to the 1-benzothiophene-5-carboxylic acid radical cation.
m/z 177: [M - •C₄H₉]⁺, resulting from the loss of the tert-butyl radical to form the benzothienoyl cation.
m/z 149: [m/z 177 - CO]⁺, due to the subsequent loss of carbon monoxide from the acylium ion.
m/z 57: [C₄H₉]⁺, the tert-butyl cation, which is a very stable carbocation and often a prominent peak in the mass spectra of tert-butyl containing compounds.
The fragmentation pattern of the benzothiophene core itself typically involves the loss of sulfur-containing species like CS or CHS, further confirming the heterocyclic nature of the analyte. nih.govchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule. The vibrational modes of this compound can be predicted by considering the characteristic frequencies of its constituent parts: the benzothiophene core, the tert-butyl group, and the carboxylate ester.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1725-1700 cm⁻¹. The precise position of this band can be influenced by electronic effects of the benzothiophene ring. The spectrum would also exhibit several bands corresponding to the C-H stretching vibrations. Aromatic C-H stretching from the benzothiophene ring is anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.
The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region. The presence of the sulfur atom within the thiophene ring gives rise to C-S stretching vibrations, which are typically weaker and appear in the fingerprint region, often between 700 and 600 cm⁻¹. Bending vibrations of the C-H bonds in the aromatic ring and the tert-butyl group will also contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring of the benzothiophene moiety is expected to produce strong signals in the Raman spectrum due to its polarizability. Characteristic ring stretching vibrations are anticipated in the 1600-1400 cm⁻¹ region. The C=C stretching vibrations of the fused benzene (B151609) and thiophene rings would be particularly prominent.
The symmetric stretching of the tert-butyl group, while potentially weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-S stretching vibrations of the thiophene ring are also expected to be Raman active. Similar to IR spectroscopy, C-H stretching vibrations will be present, with aromatic C-H stretches appearing at higher wavenumbers than aliphatic ones.
Interactive Data Table: Predicted Vibrational Modes
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1725-1700 | 1725-1700 | Strong (IR), Medium (Raman) |
| Benzothiophene | Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |
| tert-Butyl | Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Strong |
| Ester | C-O Stretch | 1300-1100 | 1300-1100 | Strong (IR) |
| Benzothiophene | Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium (IR), Strong (Raman) |
| tert-Butyl | C-H Bend | 1470-1450, 1390-1365 | 1470-1450, 1390-1365 | Medium |
| Thiophene | C-S Stretch | 700-600 | 700-600 | Weak (IR), Medium (Raman) |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In the absence of a published crystal structure for this compound, we can infer its likely solid-state characteristics by examining the structures of analogous benzothiophene derivatives.
Based on the analysis of similar organic molecules, this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell parameters would be influenced by the packing of the molecules, which is in turn governed by intermolecular forces.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 |
| V (ų) | 1500-2000 |
| Z | 4 |
Note: These values are hypothetical and based on typical ranges observed for similar organic compounds.
The crystal packing of this compound will be dictated by a combination of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors, the packing will primarily be governed by van der Waals forces and potentially weak C-H···O and C-H···π interactions.
Applications of Tert Butyl 1 Benzothiophene 5 Carboxylate in Organic Synthesis
Role as a Building Block in Complex Molecule Synthesis
The benzothiophene (B83047) moiety is a prominent scaffold in many biologically active compounds and functional materials. The presence of the tert-butyl ester in tert-butyl 1-benzothiophene-5-carboxylate offers a convenient protecting group for the carboxylic acid functionality. This protection allows for selective reactions at other positions of the benzothiophene ring system. The ester can be readily cleaved under acidic conditions to liberate the corresponding carboxylic acid, which can then undergo a variety of chemical transformations.
Precursor for Pharmacologically Relevant Scaffolds
The benzothiophene nucleus is a key structural component in numerous pharmaceutical agents, exhibiting a wide range of biological activities. nih.gov Derivatives of benzothiophene have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govnih.gov
Specifically, the benzothiophene carboxylate framework has been identified as a crucial pharmacophore in the development of novel kinase inhibitors. nih.gov Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. ed.ac.uknih.gov For instance, certain benzothiophene carboxylate derivatives have been found to act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), highlighting the therapeutic potential of this scaffold. nih.gov
This compound can serve as a key starting material for the synthesis of such kinase inhibitors. The synthetic strategy typically involves the deprotection of the tert-butyl ester to yield the free carboxylic acid. This acid can then be coupled with a diverse range of amines to generate a library of benzothiophene-5-carboxamides, which can be screened for their kinase inhibitory activity.
Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Benzothiophene-5-carboxylic Acid
| Scaffold | Biological Target | Therapeutic Potential |
|---|---|---|
| Benzothiophene-5-carboxamides | Protein Kinases (e.g., BCKDK) | Cancer, Metabolic Disorders |
| Benzothiophene-5-yl-acetamides | Various enzymes and receptors | Diverse therapeutic areas |
Intermediate in Agrochemical Development
While the direct application of this compound in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, the broader class of sulfur-containing heterocyclic compounds, including thiophene (B33073) and benzothiophene derivatives, has a well-established role in the agrochemical industry. google.com These compounds have been incorporated into molecules exhibiting fungicidal, insecticidal, and herbicidal properties. nih.govbeilstein-journals.org
The benzothiophene scaffold can be considered a bioisostere of other aromatic systems, such as naphthalene (B1677914) or indole, which are present in some agrochemicals. The unique electronic and lipophilic properties imparted by the sulfur atom can lead to improved biological activity and favorable physicochemical properties. The carboxylic acid functionality, which can be unmasked from this compound, provides a handle for the introduction of various toxophoric groups or for modifying the solubility and transport properties of the molecule within the target organism.
Synthesis of Advanced Organic Materials Precursors
Benzothiophene-containing molecules have garnered significant attention for their applications in materials science, particularly in the field of organic electronics. nih.govbohrium.com The fused aromatic system of benzothiophene provides a rigid and planar core that facilitates π-π stacking and efficient charge transport, making these compounds suitable for use as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bohrium.comrsc.org
Furthermore, the incorporation of a tert-butyl group on the benzothiophene scaffold can enhance the solubility of the resulting materials, which is a crucial aspect for solution-processable fabrication techniques. rsc.org The carboxylate group of this compound can be transformed into various functional groups that can be used to extend the π-conjugation of the system or to introduce specific electronic properties. For example, the carboxylic acid can be converted into an alkyne or a halogen, which can then participate in cross-coupling reactions to build larger, more complex conjugated systems.
Some benzothiophene-based materials have also been investigated for their nonlinear optical (NLO) properties. rsc.orgdtic.mildtic.mil NLO materials are of interest for applications in optical communications, optical computing, and sensor protection. The extended π-electron system of poly(benzothiophene)s can give rise to a large third-order NLO response. rsc.org this compound can be envisioned as a monomer precursor for the synthesis of such polymers.
Scaffold Diversity and Library Generation
The principles of combinatorial chemistry and parallel synthesis are widely employed in drug discovery and materials science to rapidly generate large numbers of structurally related compounds for screening. nih.gov this compound is an excellent starting material for the creation of diverse libraries of benzothiophene derivatives.
Parallel Synthesis of Benzothiophene-5-carboxylate Analogues
Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This approach allows for the systematic variation of different parts of a molecule to explore the structure-activity relationship (SAR).
Starting from this compound, the tert-butyl ester can be cleaved to provide the key intermediate, 1-benzothiophene-5-carboxylic acid. This common intermediate can then be subjected to a variety of parallel reactions. For example, by reacting the carboxylic acid with a diverse set of amines in the presence of a coupling agent, a library of benzothiophene-5-carboxamides can be generated. Similarly, reaction with a library of alcohols can produce a range of benzothiophene-5-carboxyl esters.
Table 2: Representative Library of Benzothiophene-5-carboxamides from Parallel Synthesis
| Entry | Amine Component | Resulting Carboxamide |
|---|---|---|
| 1 | Benzylamine | N-benzyl-1-benzothiophene-5-carboxamide |
| 2 | Aniline | N-phenyl-1-benzothiophene-5-carboxamide |
| 3 | Morpholine | (1-Benzothiophen-5-yl)(morpholino)methanone |
Combinatorial Chemistry Approaches
Combinatorial chemistry enables the synthesis of even larger libraries of compounds, often in a mixture-based format. Solid-phase organic synthesis is a powerful tool in combinatorial chemistry, where molecules are built upon a solid support.
This compound can be incorporated into a solid-phase synthesis scheme. For instance, the corresponding carboxylic acid can be anchored to a resin. Subsequent chemical transformations can be performed on the benzothiophene scaffold. Finally, cleavage from the resin would release the desired library of compounds. This approach allows for the efficient synthesis and purification of a large number of derivatives.
Alternatively, a solution-phase combinatorial approach can be employed. The benzothiophene core can be derivatized with different building blocks in a systematic manner to generate a library of compounds. For example, the carboxylic acid can be converted to an acid chloride, which can then be reacted with a mixture of amines to produce a library of amides.
Table 3: Building Blocks for Combinatorial Library Synthesis based on Benzothiophene-5-carboxylic Acid
| Building Block Type | Examples |
|---|---|
| Amines | Alkylamines, arylamines, heterocyclic amines |
| Alcohols | Primary alcohols, secondary alcohols, phenols |
Method Development for Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations Utilizing the Scaffold
The benzothiophene core is a prominent heterocyclic scaffold in medicinal chemistry and materials science. The development of novel methods to functionalize this core is crucial for accessing new chemical space and creating derivatives with enhanced properties. While extensive research has been conducted on the benzothiophene scaffold in general, specific studies detailing the use of This compound as a platform for developing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions are not widely documented in publicly available scientific literature.
However, based on the known reactivity of related benzothiophene derivatives, we can infer potential applications and methodological developments where this specific scaffold could be instrumental. The presence of the tert-butyl carboxylate group at the 5-position can influence the electronic properties of the benzothiophene ring system, potentially impacting the regioselectivity and efficiency of cross-coupling and C-H functionalization reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-X bonds. The benzothiophene scaffold is amenable to various palladium-catalyzed transformations. For instance, related benzothiophene 1,1-dioxides have been successfully employed in C2-selective direct arylation reactions with arylboronic acids. acs.org This suggests that this compound could serve as a valuable substrate for similar method development.
A hypothetical study could explore the Suzuki-Miyaura coupling of a halogenated derivative of this compound. The objective would be to establish a robust protocol for the synthesis of 5-carboxylate-benzothiophene-based biaryls. The optimization of such a method would involve screening various palladium catalysts, ligands, bases, and solvent systems to achieve high yields and functional group tolerance.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343) | 45 |
| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 78 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 62 |
| 4 | PdCl₂(dppf) | - | K₃PO₄ | THF | 85 |
This table represents a hypothetical optimization study and is for illustrative purposes only.
C-H Functionalization:
Direct C-H functionalization is an atom-economical approach to introduce new functional groups onto a scaffold, avoiding the need for pre-functionalized starting materials. The benzothiophene ring possesses several C-H bonds that can be selectively functionalized. Research on the palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates demonstrates the feasibility of C-H activation on this heterocyclic system. nih.govacs.org
A potential area of method development using this compound would be to investigate the regioselectivity of C-H activation at various positions (e.g., C2, C3, C4, C7). The directing-group ability of the carboxylate or other installed functionalities could be explored to achieve selective C-C or C-heteroatom bond formation.
Table 2: Potential C-H Functionalization Reactions
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Direct Arylation | Aryl Halide | Pd(OAc)₂ / Ligand | Arylated Benzothiophene |
| Olefination | Alkene | [RhCp*Cl₂]₂ | Alkenylated Benzothiophene |
| Amination | Amine | Cu(OAc)₂ | Aminated Benzothiophene |
This table outlines potential research directions for C-H functionalization and is not based on published experimental data for the specific substrate.
Computational Chemistry and Theoretical Investigations of 1 Benzothiophene 5 Carboxylate Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic environment of 1-benzothiophene-5-carboxylate derivatives. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule, which in turn governs its chemical and physical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like benzothiophene (B83047) derivatives. nih.govnih.gov DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. For instance, the optimization of related thiophene (B33073) structures has been successfully performed using DFT with the B3LYP functional and various basis sets like 6-311++G(d,p). nih.govnih.gov
These calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the electronic behavior of the molecule. chemijournal.com Studies on various benzothiophene and thiophene derivatives show that substituents on the ring system can significantly alter the energy levels of these orbitals. nih.govmdpi.com For example, electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energies, respectively, thereby tuning the molecule's electronic properties. rsc.org
Table 1: Calculated Electronic Properties of Representative Thiophene Derivatives Using DFT
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2,7-diBr-BTBT | PBE0/6–311+G(2d,p) | -6.50 | -1.77 | 4.73 | mdpi.com |
| 2,7-diBr-BTBTDO | PBE0/6–311+G(2d,p) | -6.91 | -2.48 | 4.43 | mdpi.com |
| 2,7-diBr-BTBTTO | PBE0/6–311+G(2d,p) | -7.63 | -3.80 | 3.83 | mdpi.com |
| Thiophene Derivative 5 | B3LYP/6–311++G(d,p) | -5.99 | -1.77 | 4.22 | nih.gov |
| Thiophene Derivative 8 | B3LYP/6–311++G(d,p) | -5.69 | -2.23 | 3.46 | nih.gov |
This table is illustrative and compiles data from studies on related benzothiophene (BTBT) and thiophene structures to demonstrate the application of DFT.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. chemijournal.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. espublisher.com FMO analysis of benzothiophene derivatives has shown that modifications to the core structure, such as sulfur oxidation, can significantly reduce the energy gap, thereby altering reactivity. mdpi.com For large molecular systems where orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. acs.org
The distribution of HOMO and LUMO densities across the molecule also provides insight into the sites of electrophilic and nucleophilic attack. For a nucleophilic attack, the reaction is likely to occur at an atom where the LUMO has a high density. For an electrophilic attack, the reaction prefers sites with high HOMO density. This analysis is crucial for predicting the regioselectivity of reactions involving the benzothiophene ring system. researchgate.net
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or host). In the context of ligand design, docking provides insights into the chemical interactions that stabilize the ligand-receptor complex, guiding the rational design of new molecules with specific binding properties.
From a chemical standpoint, molecular docking evaluates the potential binding modes of a ligand, such as a 1-benzothiophene-5-carboxylate derivative, within a target binding site. The process involves sampling a large number of orientations and conformations of the ligand and scoring them based on their complementarity to the receptor. Docking studies on various benzothiophene derivatives have been performed to assess their binding affinity to active sites. ajms.iq
The scoring functions used in docking programs estimate the free energy of binding by considering various types of chemical interactions, including:
Hydrogen Bonds: Interactions between hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., C=O, N).
Van der Waals Interactions: Non-specific attractive or repulsive forces between atoms.
Electrostatic Interactions: Attraction or repulsion between charged or polar groups.
Pi-Stacking and Pi-Cation Interactions: Non-covalent interactions involving aromatic rings, such as the benzothiophene system.
For example, docking studies of novel benzo[b]thiophene-2-carbaldehyde derivatives identified favorable interactions with binding energies ranging from -7.5 to -8.0 kcal/mol, highlighting the significance of van der Waals and lipophilic interactions in complex stabilization. nih.gov These computational models allow chemists to visualize and quantify the key interactions driving molecular recognition, providing a basis for modifying the ligand structure to enhance binding affinity or specificity.
A molecule's conformation—its spatial arrangement of atoms—is critical for its ability to bind to a receptor. The tert-butyl group and the carboxylate linker in tert-Butyl 1-benzothiophene-5-carboxylate introduce rotational flexibility. Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy, stable conformations. rsc.org
Before docking, and as part of the analysis, energy minimization is performed to find the most stable conformation (the global energy minimum) or a set of low-energy conformers. nih.gov This step is crucial because a ligand often binds in a low-energy state. Computational methods like molecular mechanics or quantum mechanics are used to calculate the energy of different conformations and find the optimized geometry. nih.gov Studies on related aroyl derivatives of benzothiophene have used both X-ray crystallography and computational methods to determine the preferred conformations, noting that rings are often twisted with respect to the carbonyl plane. rsc.orgrsc.org Understanding the preferred conformations of a ligand is essential for accurately predicting its binding mode and designing derivatives with improved shape complementarity to a target site.
Reaction Mechanism Studies Using Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and identify the rate-determining step. rsc.org
For benzothiophene derivatives, computational studies can investigate various reactions, such as electrophilic substitution, metalation, or cyclization reactions used in their synthesis. researchgate.net For example, DFT calculations can explain the regioselectivity observed in electrophilic reactions like nitration or formylation on the benzothiophene ring, which preferentially occurs at the 2-position. researchgate.net
A computational investigation into a reaction mechanism typically involves:
Locating Stationary Points: Identifying the structures of all reactants, intermediates, transition states, and products on the potential energy surface.
Frequency Calculations: Confirming the nature of the stationary points (transition states have one imaginary frequency) and calculating zero-point vibrational energies.
Such studies provide a detailed, step-by-step picture of how bonds are formed and broken. For instance, DFT calculations have been used to provide a theoretical justification for the formation of different products in reactions involving thiophene precursors. researchgate.net This knowledge allows for the optimization of reaction conditions and the prediction of outcomes for new substrates, aiding in the synthesis of complex molecules like substituted 1-benzothiophene-5-carboxylates.
Transition State Elucidation for Synthetic Reactions
The synthesis of the 1-benzothiophene core and the subsequent introduction of substituents, such as a carboxylate group at the 5-position, involve a series of chemical transformations, each proceeding through a specific transition state. Computational chemistry allows for the precise location and characterization of these high-energy structures, providing a molecular-level picture of the reaction mechanism.
One common route to the benzothiophene scaffold is through the electrophilic cyclization of substituted thioanisoles. Theoretical studies on analogous systems have shown that the transition state for the key cyclization step involves the formation of a new carbon-sulfur bond. The geometry of this transition state is influenced by the nature of the substituents on both the benzene (B151609) ring and the acetylenic moiety. For a hypothetical precursor to this compound, the transition state would involve the interaction of the sulfur atom's lone pair with the alkyne, leading to a cyclic intermediate. The presence of an electron-withdrawing carboxylate group on the benzene ring would likely influence the electron density at the reaction center, thereby affecting the geometry and energy of the transition state.
Another important synthetic strategy is the palladium-catalyzed cross-coupling and annulation reactions. DFT calculations have been instrumental in elucidating the mechanisms of these complex catalytic cycles, which typically involve oxidative addition, migratory insertion, and reductive elimination steps. For the synthesis of a 5-carboxylated benzothiophene derivative, a key step could be the palladium-catalyzed carbonylation of a 5-halo-benzothiophene precursor. Computational studies on the carbonylation of aryl halides have identified the transition states for the migratory insertion of carbon monoxide into the palladium-carbon bond as a critical point in the catalytic cycle. The energy of this transition state is sensitive to the electronic properties of the aryl group and the ligands on the palladium center.
Furthermore, the direct C-H functionalization of the benzothiophene ring to introduce the carboxylate group is an attractive synthetic strategy. Theoretical investigations into C-H activation processes often reveal a concerted metalation-deprotonation (CMD) mechanism, where the transition state involves the simultaneous cleavage of the C-H bond and formation of a new metal-carbon bond. The regioselectivity of this process, particularly for the 5-position of the benzothiophene ring, can be rationalized by examining the relative energies of the transition states for activation at different positions.
A study on the carboxylate-assisted carboxylation of thiophene with CO2 provides valuable insights into a potential direct carboxylation pathway. In this theoretical investigation, the transition state for the C-H activation involves the interaction of the thiophene C-H bond with a carbonate or carboxylate base. mdpi.com The subsequent insertion of CO2 also proceeds through a distinct transition state where the carbon atom of CO2 is attacked by the newly formed carbanion. mdpi.com The geometric parameters of such transition states, including bond lengths and angles of the forming and breaking bonds, are critical details that can be precisely calculated.
| Reaction Type | Key Transition State Feature | Influencing Factors |
| Electrophilic Cyclization | Formation of C-S bond | Substituent electronic effects, solvent |
| Palladium-Catalyzed Carbonylation | Migratory insertion of CO | Ligand sterics and electronics, nature of halide |
| C-H Carboxylation | Concerted Metalation-Deprotonation | Directing groups, nature of the base/catalyst |
Energetic Profiles of Reaction Pathways
The energetic profile of a reaction pathway, which maps the changes in potential energy as reactants are converted to products, is a cornerstone of understanding reaction kinetics and thermodynamics. Computational chemistry provides the means to calculate these profiles, including the energies of reactants, intermediates, transition states, and products.
In the context of electrophilic cyclization, the energetic profile would show the initial formation of a reactant complex, followed by the surmounting of an activation barrier to reach the cyclization transition state. The subsequent steps leading to the final aromatic product would also have their own energetic signatures. The presence of the tert-butyl and carboxylate groups will modulate this profile. The electron-donating or withdrawing nature of these substituents can stabilize or destabilize intermediates and transition states, thereby altering the activation energies. DFT studies on substituted thiophenes have shown that substituents have a remarkable effect on the electronic structure and energy levels of the molecule. nih.gov
A computational study on the carboxylation of thiophene using cesium carbonate and a carboxylate co-catalyst revealed the Gibbs free energy profile for the reaction. mdpi.com The study calculated the activation barrier for the initial C-H bond cleavage and the subsequent CO2 insertion. mdpi.com The energy barrier for the C-H activation step was found to be higher than that of the CO2 insertion, indicating that the deprotonation is the rate-determining step. mdpi.com The calculated free energy changes for each step provide a quantitative measure of the reaction's spontaneity.
The following table presents hypothetical relative free energies for a plausible reaction pathway for the direct carboxylation of a 1-benzothiophene precursor, based on analogous systems.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants (Benzothiophene + Carboxylating agent) | 0.0 |
| 2 | Reactant Complex | -2.5 |
| 3 | Transition State 1 (C-H activation) | +25.0 |
| 4 | Intermediate 1 (Carbanion) | +15.0 |
| 5 | Transition State 2 (CO2 insertion) | +18.0 |
| 6 | Intermediate 2 (Carboxylate adduct) | -5.0 |
| 7 | Products (Benzothiophene-5-carboxylate) | -10.0 |
These energetic profiles are invaluable for comparing different potential reaction pathways and for understanding the factors that control reaction selectivity and efficiency. By computationally screening different catalysts, solvents, and reaction conditions, it is possible to predict the optimal parameters for the synthesis of this compound and its derivatives.
Emerging Research Directions for the Tert Butyl 1 Benzothiophene 5 Carboxylate Scaffold
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of tert-butyl 1-benzothiophene-5-carboxylate has been a subject of investigation, with an emphasis on improving efficiency and accessibility. A convenient and effective method involves the reaction of 1-benzothiophene-5-carboxylic acid with tert-butyl trichloroacetimidate. This approach provides a straightforward route to the desired tert-butyl ester researchgate.net.
Recent advancements in synthetic methodologies for benzothiophene (B83047) derivatives, in general, offer promising avenues for the synthesis of the tert-butyl carboxylate analogue. Visible-light-promoted cyclization of disulfides and alkynes has emerged as a practical method for constructing the benzothiophene core, which could be adapted for the synthesis of precursors to this compound rsc.org. Another powerful technique is the palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence, which has been successfully employed to create a variety of benzothiophene-3-carboxylic esters, including a methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate acs.org. These modern synthetic strategies highlight the ongoing efforts to create more efficient and versatile pathways to this class of compounds.
| Synthetic Method | Key Reagents | Relevance to this compound | Reference |
| Esterification | 1-benzothiophene-5-carboxylic acid, tert-butyl trichloroacetimidate | Direct and convenient synthesis. | researchgate.net |
| Visible-Light-Promoted Cyclization | Disulfides, Alkynes | Potential for efficient synthesis of the core scaffold. | rsc.org |
| Palladium-Catalyzed Oxidative Cyclization | 2-(Methylthio)phenylacetylenes, CO, Alcohol | Demonstrates synthesis of substituted benzothiophene carboxylates. | acs.org |
Exploration of Unique Reactivity Patterns
The reactivity of the benzothiophene scaffold is a key area of exploration for generating novel derivatives with tailored properties. Studies on the t-butylation of the parent benzothiophene molecule have shown that alkylation can occur at both the 2- and 3-positions of the thiophene (B33073) ring rsc.org. While this study did not specifically use this compound, it provides valuable insights into the electrophilic substitution patterns of the benzothiophene core.
Furthermore, research on the nitration of 3-t-butylbenzo[b]thiophen-2-carboxylic acid reveals that substitution occurs at various positions on the benzene (B151609) ring, leading to a mixture of nitro-substituted products rsc.org. This highlights the influence of existing substituents on the regioselectivity of further functionalization. The development of methods for the selective functionalization of the benzothiophene core is crucial for creating a diverse range of derivatives. For instance, one-step synthesis of benzothiophenes via aryne reaction with alkynyl sulfides allows for the preparation of multi-substituted benzothiophenes, and subsequent C2-functionalizations have been demonstrated rsc.org. Understanding and controlling these reactivity patterns are essential for harnessing the full potential of the this compound scaffold.
Application in Supramolecular Chemistry and Self-Assembly
While direct studies on the supramolecular chemistry of this compound are limited, the broader class of benzothiophene derivatives has shown significant promise in this field. The planar and aromatic nature of the benzothiophene core makes it an ideal building block for constructing well-ordered supramolecular architectures through π-π stacking interactions.
The introduction of the bulky tert-butyl group can influence the packing and self-assembly behavior of these molecules, potentially leading to the formation of unique nanostructures. Although not directly involving the title compound, research on other functionalized benzothiophenes provides a conceptual framework. For example, the self-assembly of benzothiophene-containing liquid crystals has been explored, where the molecular arrangement is dictated by the interplay of the rigid core and flexible side chains researchgate.net. The principles governing these systems can be extrapolated to predict and design the self-assembly of this compound derivatives into functional supramolecular materials.
Potential as a Component in Responsive or Smart Materials
The unique electronic and photophysical properties of the benzothiophene scaffold make it an attractive component for the development of responsive or "smart" materials. These are materials that can change their properties in response to external stimuli such as light, heat, or chemical environment.
A notable example from a related class of compounds is 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene (BBOT), a well-known organic brightener chemicalbook.com. BBOT exhibits strong fluorescence and is used in various applications, including plastics, coatings, and printing inks chemicalbook.com. This demonstrates the potential of incorporating the tert-butyl-substituted aromatic scaffold into materials with desirable optical properties. Furthermore, a novel benzothiophene derivative has been synthesized and utilized as a host material for blue phosphorescent organic light-emitting diodes (OLEDs) researchgate.net. This application underscores the potential of benzothiophene-based compounds in the field of organic electronics and smart materials. The this compound scaffold, with its tunable electronic properties, could be similarly incorporated into systems that respond to electronic or photonic stimulation.
Integration into Hybrid Organic-Inorganic Systems
The development of hybrid organic-inorganic materials is a rapidly growing field that aims to combine the desirable properties of both organic and inorganic components. The this compound scaffold can serve as a versatile organic component in such hybrid systems.
While specific examples involving this exact molecule are not yet prevalent in the literature, the concept is well-established. For instance, hybrid organic-inorganic systems have been derived from organotin nanobuilding blocks, where organic moieties are integrated into an inorganic framework researchgate.net. The carboxylate group of this compound provides a convenient anchor point for coordination to metal centers or for covalent attachment to inorganic surfaces like silica (B1680970). This could lead to the creation of novel materials with applications in catalysis, sensing, and photonics. The integration of functional organic molecules like benzothiophene derivatives into inorganic matrices can enhance properties such as thermal stability and processability, opening up new avenues for material design researchgate.net.
Advanced Functionalization for New Chemical Tools and Probes
The benzothiophene carboxylate scaffold has been identified as a promising framework for the development of new chemical tools and probes for biological systems. A significant finding is the identification of benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) semanticscholar.orgnih.govelsevierpure.com.
These compounds have been shown to augment the oxidation of branched-chain amino acids, which has potential therapeutic implications for metabolic diseases semanticscholar.orgnih.gov. The ability to specifically interact with a biological target highlights the potential of the benzothiophene carboxylate core to be developed into highly selective chemical probes. Further functionalization of the this compound scaffold could lead to the development of fluorescent probes, affinity labels, or other chemical tools for studying biological processes. The tert-butyl ester group can also serve as a protecting group, allowing for selective modification at other positions of the molecule before being cleaved to reveal the carboxylic acid for biological interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 1-benzothiophene-5-carboxylate, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via esterification of 1-benzothiophene-5-carboxylic acid with tert-butyl reagents (e.g., Boc₂O) under basic conditions. Key steps include:
- Reagent selection : Use of DMAP as a catalyst and DCM as a solvent for Boc protection .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the product.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).
- Example conditions :
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc₂O | DCM | 25 | 12–24 | 60–75 |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR to confirm ester formation (e.g., tert-butyl δ ~1.3 ppm for H; carbonyl δ ~165 ppm for C). Dynamic effects in solution may require low-temperature NMR for accurate assignments .
- X-ray crystallography : Use SHELX or WinGX for structure refinement. Single-crystal analysis resolves stereochemical ambiguities and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (ESI/TOF) to verify molecular ion [M+H]⁺.
Q. What safety protocols should be followed when handling this compound?
- Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Sealed containers in cool, dry conditions (2–8°C) to prevent hydrolysis.
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Limited data available; assume acute toxicity and avoid skin contact .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
- Answer :
- Factors : Catalyst loading (DMAP), solvent polarity, reaction time.
- Response variables : Yield, purity, enantiomeric excess (if applicable).
- Statistical tools : Use factorial design (e.g., 2³) to identify interactions. For example, a study on epoxidation optimization with Mo(CO)₆ demonstrated that temperature and solvent choice significantly impact conversion rates .
- Validation : Replicate center points to assess reproducibility.
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Answer :
- Dynamic effects : Use low-temperature NMR (-40°C) to slow conformational exchange, revealing hidden splitting .
- DFT calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous signals.
- Hydrogen bonding : Analyze crystal packing (via SHELXL) to identify intermolecular interactions that influence solution-state spectra .
Q. What strategies are effective for assessing the biological activity of this compound in vitro?
- Answer :
- Assay design :
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ measurements).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle (DMSO) to validate results.
- Purity requirements : Ensure ≥95% purity (HPLC) to exclude confounding effects from impurities .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Answer :
- Twinning/Disorder : Common in tert-butyl derivatives due to bulky groups. Mitigate by:
- Slow evaporation (pentane/EtOAc mixtures).
- Using SHELXL’s TWIN and BASF commands for refinement .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) rings, guiding solvent selection for co-crystallization .
Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental reproducibility?
- Answer :
- Stability studies :
| Condition | Method | Outcome |
|---|---|---|
| Acidic (pH 2) | HPLC | 20% degradation after 24h |
| Thermal (60°C) | TGA | Decomposition above 150°C |
- Storage recommendations : Lyophilize and store under argon for long-term stability.
Notes on Data Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
